molecular formula C14H24O B181713 4-(4-Ethylcyclohexyl)cyclohexanone CAS No. 150763-13-6

4-(4-Ethylcyclohexyl)cyclohexanone

Cat. No.: B181713
CAS No.: 150763-13-6
M. Wt: 208.34 g/mol
InChI Key: ICCIOWLZPJIEBA-UHFFFAOYSA-N
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Description

4-(4-Ethylcyclohexyl)cyclohexanone is an organic compound with the molecular formula C14H24O. It is a colorless to light-yellow liquid at room temperature and has a molecular weight of 208.34 g/mol . This compound is characterized by the presence of two cyclohexane rings, one of which is substituted with an ethyl group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Ethylcyclohexyl)cyclohexanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 4-ethylcyclohexylbenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-ethylcyclohexylbenzene followed by oxidation to introduce the ketone functional group. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylcyclohexyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

4-(4-Ethylcyclohexyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving the interaction of cyclohexanone derivatives with biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of liquid crystal polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylcyclohexyl)cyclohexanone depends on its application. For instance, in the context of liquid crystal polymers, the compound influences the mesophase behavior of the polymer due to its structural features. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylcyclohexanone: Similar in structure but lacks the additional cyclohexane ring.

    Cyclohexanone: A simpler ketone with only one cyclohexane ring.

    4-Methylcyclohexyl)cyclohexanone: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

4-(4-Ethylcyclohexyl)cyclohexanone is unique due to the presence of two cyclohexane rings and an ethyl substituent, which confer distinct physical and chemical properties. This structural complexity allows for diverse applications in various fields .

Properties

IUPAC Name

4-(4-ethylcyclohexyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCIOWLZPJIEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450898, DTXSID101335281
Record name 4-(4-Ethylcyclohexyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trans-4-Ethylcyclohexyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150763-13-6, 149975-97-3
Record name 4-(4-Ethylcyclohexyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trans-4-Ethylcyclohexyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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